5-Nitroquinolin-1-ium nitrate
Description
5-Nitroquinolin-1-ium nitrate is a nitro-substituted quinoline derivative combined with a nitrate counterion. Such compounds often exhibit unique chemical reactivity due to the electron-withdrawing nitro group and the aromatic quinoline backbone. Potential applications may include pharmaceutical intermediates, corrosion inhibitors, or precursors for synthesizing more complex molecules. However, further experimental validation is required to confirm these uses .
Properties
IUPAC Name |
5-nitroquinolin-1-ium;nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.NO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFMGULRTIPWKK-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[NH+]2)C(=C1)[N+](=O)[O-].[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Quinoline’s aromatic system directs nitration to the 5-position due to the deactivating effect of the nitrogen atom, which reduces electron density at adjacent positions (3 and 8). The reaction proceeds via protonation of the quinoline nitrogen, forming a quinolinium cation that enhances electrophilic attack at the 5-position. Subsequent treatment with nitric acid introduces the nitrate counterion, yielding the final product.
Key conditions include:
Yield and Purification
Crude yields from direct nitration typically range between 50–65%. Purification involves recrystallization from ethanol or aqueous nitric acid, achieving >90% purity. Challenges include the formation of by-products such as 3-nitroquinoline and 8-nitroquinoline, necessitating careful chromatographic separation.
Nucleophilic Nitration via Intermediate Complex Formation
Recent advances in nitration chemistry have introduced nucleophilic pathways that circumvent the use of strong acids. These methods employ nitro-group transfer reagents coordinated to transition metals or organic ligands, enhancing regioselectivity.
Methodology by Baik et al.
A seminal study by Baik et al. (referenced in source) demonstrated nitration of isoquinoline using a dimethyl sulfoxide (DMSO)-nitrogen dioxide complex. Applied to quinoline, this approach involves:
Table 1: Comparative Yields for Nucleophilic Nitration
| Substrate | Reagent System | Yield (%) | Regioselectivity |
|---|---|---|---|
| Quinoline | DMSO-NO₂ | 58 | 5-NO₂ (95%) |
| Isoquinoline | DMSO-NO₂ | 69 | 1-NO₂ (98%) |
| Phthalazine | DMSO-NO₂ | 42 | 3-NO₂ (90%) |
This method achieves higher regioselectivity (>95% for 5-nitroquinoline) compared to traditional electrophilic nitration, albeit with moderate yields due to complex isolation challenges.
Nitrosation-Oxidation Pathway
An alternative route involves initial nitrosation followed by oxidation to the nitro group. While less common, this method avoids strong acidic conditions and offers control over intermediate steps.
Nitrosation of Quinoline
Quinoline reacts with sodium nitrite (NaNO₂) in acidic media to form 5-nitrosoquinoline. The reaction proceeds via diazotization, with the nitroso group preferentially occupying the 5-position due to electronic and steric factors.
Oxidation to Nitro Group
The nitroso intermediate is oxidized to 5-nitroquinoline using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Subsequent treatment with nitric acid protonates the nitrogen, forming this compound.
Key Data:
Nitration with Dilute Nitric Acid and Nitrous Acid
Source details the nitration of 8-hydroxyquinoline with dilute nitric acid (0.5–5%), revealing insights applicable to quinoline derivatives. While 8-hydroxyquinoline’s hydroxyl group directs nitration to adjacent positions, analogous principles inform quinoline nitration under mild conditions.
Role of Nitrous Acid
Adding sodium nitrite (0.5–1%) to dilute nitric acid eliminates induction periods and accelerates nitration by generating NOₓ species in situ. For quinoline, this approach could enhance reactivity without requiring concentrated acids.
Table 2: Nitration Efficiency with Dilute HNO₃
Challenges and Optimization Strategies
Regioselectivity Control
Achieving exclusive 5-nitration remains challenging due to quinoline’s multiple reactive sites. Computational studies (source) suggest that electron density mapping and steric hindrance from substituents critically influence site preference. For instance, methyl groups at the 2-position reduce 3-nitration by 30%.
By-Product Mitigation
Common by-products like 3-nitroquinoline and dinitroquinoline form under harsh conditions. Strategies to suppress these include:
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinolin-1-ium nitrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Reduction: 5-Aminoquinolin-1-ium nitrate.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Organic Synthesis
5-Nitroquinolin-1-ium nitrate serves as a valuable intermediate in the synthesis of various organic compounds. Its derivatives are often utilized in the preparation of complex molecular structures due to their reactivity.
Synthesis of Quinoline Derivatives
5-Nitroquinoline, the parent compound of this compound, is frequently employed as an intermediate in the synthesis of quinoline derivatives. For instance, it is used in the production of 10,11-cyclopropyldibenzosuberane derivatives, which have potential applications in pharmaceuticals .
Separation Processes
A notable application involves the separation of 5-nitroquinoline hydrohalide from mixtures of nitroquinoline isomers. A patented process utilizes wet dimethylformamide as a solvent to achieve high purity levels of 5-nitroquinoline hydrohalide, demonstrating its utility in synthetic organic chemistry .
Medicinal Chemistry
The quinoline structure is prevalent in many pharmaceutical compounds due to its biological activity.
Antimicrobial Agents
Compounds derived from this compound exhibit significant antimicrobial properties. For example, quinoline-based antibiotics such as norfloxacin and levofloxacin are critical in treating bacterial infections . The nitro group enhances the biological activity of these compounds, making them effective against a range of pathogens.
Cancer Treatment
Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Metal complexes formed with 5-nitroquinoline derivatives have shown enhanced cytotoxicity against multidrug-resistant cancer cells, indicating their promise in overcoming chemotherapy resistance . The unique reactivity patterns of these compounds allow for targeted drug design.
Material Science
In addition to biological applications, this compound has implications in material science.
Optical Properties
Quinoline-based compounds are noted for their remarkable optical properties, which make them suitable for use in various optoelectronic devices. Their ability to form stable complexes with metal ions further enhances their utility in materials that require specific electronic characteristics .
Coordination Chemistry
The coordination behavior of this compound with transition metals has been explored extensively. These metal complexes exhibit diverse coordination modes and demonstrate significant stability and solubility, which are essential for applications in catalysis and sensor technology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-1-ium nitrate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and interfere with DNA synthesis, contributing to its biological activities .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Econazole Nitrate
- Structure: A nitroimidazole derivative with a nitrate group (Figure 1 in ). Unlike 5-nitroquinolin-1-ium nitrate, econazole nitrate features an imidazole ring instead of a quinoline backbone.
- Applications : Primarily used as an antifungal agent. The nitro group in econazole enhances its redox activity, enabling disruption of fungal cell membranes .
6-Amino-5-nitropicolinonitrile
- Structure: A nitropicolinonitrile derivative with an amino substituent (). Unlike this compound, it lacks a nitrate counterion and features a pyridine ring.
- Reactivity: The amino group may increase nucleophilicity, while the nitro group stabilizes the aromatic system. This compound is used in research as a precursor for pharmaceuticals or agrochemicals .
Inorganic Nitrate Salts
Lithium Nitrate (LiNO₃)
- Properties : High solubility in water (Table 4 in ), hygroscopic nature, and thermal stability up to 600°C. Used in ceramics and energy storage.

Lead Nitrate (Pb(NO₃)₂)
Organic Nitrate Explosives
Urea Nitrate
- Reactivity: Forms a red complex with p-dimethylaminocinnamaldehyde (P-DMAC), a reaction absent in other nitrate explosives ().
- Decomposition : Produces trace nitrogen oxides and ammonia, similar to many nitrate-based explosives. However, urea nitrate’s detection post-explosion is challenging due to decomposition overlap with other nitrates .
- Comparison: this compound’s aromatic structure may confer greater thermal stability compared to urea nitrate, reducing unintended detonation risks.
Environmental and Soil Interactions
- Nitrate Mobility : Soil nitrate concentrations (e.g., Figure 3D in and Figure 4 in ) show that nitrates persist longer in organic-rich soils.


- Temperature Effects: Nitrate reduction rates increase with temperature (Figure 4 in ), suggesting this compound’s environmental degradation may accelerate in warmer climates .
Biological Activity
5-Nitroquinolin-1-ium nitrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anticancer, and antiviral properties. This article explores the biological mechanisms, research findings, and applications of this compound.
Chemical Structure and Properties
This compound consists of a quinoline ring with a nitro group and a nitrate counterion. The presence of these functional groups contributes to its unique reactivity and biological properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the quinoline structure is known for its ability to intercalate into DNA.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced to form an amino group, which may enhance the compound's ability to interact with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism and DNA synthesis, leading to potential anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The interaction of the compound with cellular components may lead to the generation of ROS, contributing to its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Candida albicans | 16 |
The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
This compound has shown promise as an anticancer agent. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit DNA synthesis is a crucial factor in its anticancer activity.
Case Study : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results revealed that treatment with the compound led to a significant reduction in cell viability (p < 0.05) and increased levels of apoptotic markers such as caspase-3 activation.
Antiviral Activity
The compound has also been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral RNA synthesis.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives, such as 5-Nitroquinoline and 5-Aminoquinoline. However, the presence of both nitro and nitrate groups in this compound enhances its reactivity and biological activity compared to its analogs.
| Compound | Key Activity | Unique Features |
|---|---|---|
| 5-Nitroquinoline | Antimicrobial | Lacks nitrate counterion |
| 5-Aminoquinoline | Anticancer | Reduced form of nitro derivative |
| This compound | Antimicrobial, Anticancer, Antiviral | Unique dual functional groups |
Applications in Research and Industry
The diverse biological activities of this compound make it a valuable compound for various applications:
- Medicinal Chemistry : Investigated for drug development targeting microbial infections and cancer.
- Chemical Synthesis : Used as a precursor for synthesizing more complex quinoline derivatives.
- Industrial Applications : Employed in producing dyes and pigments due to its chemical reactivity.
Q & A
Q. What are the established synthesis routes for 5-nitroquinolin-1-ium nitrate, and how can its purity be validated?
- Methodology : The compound is typically synthesized via nitration of quinoline derivatives using mixed acid (H₂SO₄/HNO₃) under controlled reflux conditions (60–70°C). Post-synthesis, purity is validated using HPLC (>95% threshold) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis). Thermal stability can be assessed via TGA/DSC to identify decomposition thresholds .
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Q. How does solvent polarity impact the stability of this compound in solution?
- Methodology : Conduct accelerated stability studies by dissolving the compound in solvents of varying polarity (e.g., DMSO, water, ethanol). Monitor degradation over time using UV-Vis spectroscopy (λ_max ~350 nm for nitroquinoline derivatives). Kinetic analysis (Arrhenius plots) can determine activation energy for decomposition, with LC-MS used to identify degradation byproducts .
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Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodology : Use cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range). Pair with ROS detection assays (DCFH-DA probe) to evaluate oxidative stress induction. Reference protocols from repositories like ResearchGate to ensure reproducibility .
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Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound with biomolecular targets?
- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and HOMO-LUMO gaps, identifying reactive sites. Molecular docking (AutoDock Vina) simulates binding interactions with proteins (e.g., DNA topoisomerases). Validate predictions with in vitro binding assays (SPR or ITC) .
Q. How to resolve contradictions in reported cytotoxicity data across studies?
- Methodology : Perform a systematic review to compare variables (cell lines, exposure times, compound batches). Replicate conflicting experiments under standardized conditions. Apply statistical meta-analysis (e.g., random-effects model) to quantify heterogeneity. Use replicated analysis frameworks to confirm outliers .
Q. What experimental designs optimize the nitro group’s redox activity in catalytic applications?
- Methodology : Use response surface methodology (Design Expert software) to model reaction parameters (pH, temperature, catalyst loading). Electrochemical studies (cyclic voltammetry) quantify redox potentials, while EPR spectroscopy detects radical intermediates during catalytic cycles .
Q. How to characterize the compound’s photodegradation pathways under UV exposure?
- Methodology : Irradiate solutions in a photoreactor (λ = 254 nm) and sample at intervals for LC-MS/MS analysis. Pair with computational TD-DFT to predict excited-state behavior. Quenching experiments (e.g., with NaN₃ for singlet oxygen) identify dominant degradation mechanisms.
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line Raman spectroscopy). Optimize crystallization conditions (anti-solvent addition rate) using Box-Behnken experimental design. Statistical process control (SPC) charts track critical quality attributes .
Q. How does the compound’s nitro group influence its interaction with bacterial nitroreductases?
- Methodology : Perform kinetic assays with purified nitroreductases (e.g., NfsB), monitoring NADPH consumption (340 nm absorbance). Use isotopic labeling (¹⁵N-NMR) to track nitro group reduction. Compare with molecular dynamics simulations to map enzyme-substrate dynamics.
Q. What analytical approaches identify decomposition products in long-term storage?
- Methodology : Store samples under ICH guidelines (25°C/60% RH) and analyze monthly via UPLC-QTOF-MS. Create a degradation product library using high-resolution mass spectra and fragmentation patterns. Accelerated stability models (Arrhenius) predict shelf-life under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




